2,6-Bis(bromomethyl)pyridine

Beschreibung

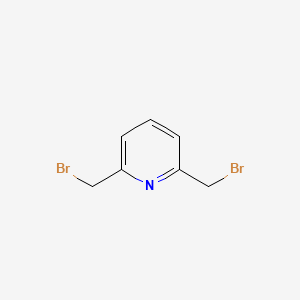

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,6-bis(bromomethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Br2N/c8-4-6-2-1-3-7(5-9)10-6/h1-3H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUTSYCOAZVHGGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)CBr)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70345314 | |

| Record name | 2,6-Bis(bromomethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70345314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7703-74-4 | |

| Record name | 2,6-Bis(bromomethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70345314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Bis(bromomethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 2,6-Bis(bromomethyl)pyridine from 2,6-Lutidine: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the synthesis of 2,6-bis(bromomethyl)pyridine, a versatile building block in the development of supramolecular structures, fluorescent materials, and pharmaceutical agents.[1] The primary focus of this document is the direct conversion of 2,6-lutidine to the target compound via free-radical bromination, a common and effective synthetic route.

Synthetic Pathways

There are two main synthetic routes to obtain this compound. The first and most direct method is the free-radical bromination of the methyl groups of 2,6-lutidine. An alternative two-step approach involves the initial oxidation of 2,6-lutidine to 2,6-bis(hydroxymethyl)pyridine, followed by the substitution of the hydroxyl groups with bromine.

Direct Bromination of 2,6-Lutidine

The direct bromination of 2,6-lutidine involves a free-radical substitution reaction at the benzylic positions of the pyridine (B92270) ring.[2][3] This reaction is typically carried out using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator.[2][4]

The overall transformation is depicted in the following reaction scheme:

References

Synthesis of 2,6-Bis(bromomethyl)pyridine using Hydrobromic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2,6-bis(bromomethyl)pyridine, a crucial building block in the development of various pharmaceutical compounds and supramolecular structures.[1][2] The primary method described herein involves the bromination of 2,6-bis(hydroxymethyl)pyridine using hydrobromic acid (HBr), a robust and scalable approach.

Reaction Principle

The synthesis proceeds via a nucleophilic substitution reaction, where the hydroxyl groups of the starting material, 2,6-bis(hydroxymethyl)pyridine, are replaced by bromide ions from hydrobromic acid.[3] The reaction is typically acid-catalyzed, involving the protonation of the alcohol's hydroxyl group to form a good leaving group (water), which is then displaced by the bromide nucleophile.[4][5][6] Given that the starting material contains primary alcohols, the reaction likely follows an S(N)2 mechanism.[5]

Quantitative Data Summary

The following table summarizes the key quantitative data from representative experimental protocols for the synthesis of this compound using HBr.

| Parameter | Value | Reference |

| Starting Material | 2,6-Bis(hydroxymethyl)pyridine | [7][8] |

| (Pyridine-2,6-dimethanol) | [9] | |

| Reagent | Hydrobromic Acid (HBr) | [7][8] |

| HBr Concentration | 48% or 60% aqueous solution | [7][8] |

| Reaction Temperature | 125 °C (Reflux) | [7][8] |

| Reaction Time | 6 hours | [7][8] |

| Work-up | Neutralization with NaHCO₃ or K₂CO₃ to pH 8 | [7][8] |

| Extraction with Dichloromethane (B109758) (CH₂Cl₂) | [7][8] | |

| Purification | Flash Column Chromatography | [7][8] |

| Eluent System | Ethyl acetate (B1210297)/Hexane (B92381) gradient (e.g., 1:9 to 1:4) | [7] |

| Petroleum ether/Ethyl acetate (2:1) | [8] | |

| Yield | 43% to 96% | [7][8] |

| Product Appearance | White solid | [7][8] |

Detailed Experimental Protocol

This protocol is a composite of established procedures and provides a comprehensive method for the synthesis.[7][8]

Materials:

-

2,6-Bis(hydroxymethyl)pyridine (Pyridine-2,6-dimethanol)

-

Hydrobromic acid (48% or 60% aqueous solution)

-

Saturated sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) solution

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate

-

Hexane

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 2,6-bis(hydroxymethyl)pyridine (e.g., 2 g, 14 mmol).[7][8]

-

Addition of HBr: Slowly add hydrobromic acid (e.g., 15 mL of 60% HBr or 30 mL of 48% HBr) to the starting material.[7][8]

-

Reflux: Heat the reaction mixture to reflux at 125 °C and maintain this temperature for 6 hours.[7][8]

-

Cooling and Quenching: After 6 hours, cool the reaction mixture to room temperature. The resulting residue is then dissolved in water (e.g., 50 mL) to form a yellow solution.[7][8]

-

Neutralization: Carefully add a saturated solution of sodium bicarbonate or potassium carbonate dropwise to the aqueous solution until the pH reaches 8.[7][8]

-

Extraction: Transfer the neutralized aqueous solution to a separatory funnel and extract with dichloromethane (e.g., 4 x 50 mL).[7][8]

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate.[7][8] Remove the solvent by rotary evaporation to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexane (e.g., starting from 1:9 and gradually increasing the polarity to 1:4) to afford pure this compound as a white solid.[7]

Characterization:

The structure of the product can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[7]

Visualizations

Reaction Scheme

Caption: Overall reaction scheme for the synthesis.

Experimental Workflow

Caption: Step-by-step experimental workflow.

Purification Logic

Caption: Logic flow for purification.

References

- 1. 2,6-Bis(bromomethyl)pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scientificlabs.co.uk [scientificlabs.co.uk]

- 3. byjus.com [byjus.com]

- 4. youtube.com [youtube.com]

- 5. Alcohol Reaction with HCl, HBr and HI Acids - Chemistry Steps [chemistrysteps.com]

- 6. m.youtube.com [m.youtube.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. rsc.org [rsc.org]

- 9. 2,6-ピリジンジメタノール 98% | Sigma-Aldrich [sigmaaldrich.com]

A Comprehensive Technical Guide to 2,6-Bis(bromomethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2,6-Bis(bromomethyl)pyridine, a versatile bifunctional reagent crucial in synthetic organic chemistry and medicinal chemistry. Its unique structure, featuring a pyridine (B92270) ring flanked by two bromomethyl groups, allows for a wide range of chemical transformations, making it a valuable building block for the synthesis of complex molecules and novel therapeutic agents.

Core Compound Properties

This compound, also known as α,α′-Dibromo-2,6-lutidine, is a white solid at room temperature.[1] Its fundamental properties are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Source |

| CAS Number | 7703-74-4 | [1][2][3][4] |

| Molecular Formula | C₇H₇Br₂N | [1][2][3][4] |

| Molecular Weight | 264.95 g/mol | [1][2][3][4] |

| Appearance | White to almost white powder or crystalline solid | [1] |

| Melting Point | 85-89 °C | [1][3][4] |

| Purity | ≥98% | [4][5] |

| Solubility | Soluble in various organic solvents | |

| InChI Key | QUTSYCOAZVHGGT-UHFFFAOYSA-N | |

| SMILES String | BrCc1cccc(CBr)n1 |

Synthesis and Experimental Protocols

The primary synthetic route to this compound involves the bromination of 2,6-bis(hydroxymethyl)pyridine (also known as pyridine-2,6-dimethanol). Several variations of this protocol exist, with the most common methods utilizing hydrobromic acid.

Experimental Protocol: Synthesis from 2,6-Bis(hydroxymethyl)pyridine

This protocol is a compilation of commonly cited methods for the synthesis of this compound.

Materials:

-

2,6-Bis(hydroxymethyl)pyridine

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Saturated sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) solution[2][6]

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Ethyl acetate (B1210297) (EtOAc)

-

Hexanes

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, slowly add hydrobromic acid (e.g., 15 mL of 60% HBr) to 2,6-bis(hydroxymethyl)pyridine (e.g., 2 g, 14 mmol).[2]

-

Heating: Heat the reaction mixture to 125 °C and maintain this temperature for 6 hours.[2][6]

-

Cooling and Dissolution: After the reaction is complete, cool the mixture to room temperature. Dissolve the resulting residue in water (e.g., 50 mL).[2][6]

-

Neutralization: Carefully add a saturated solution of sodium bicarbonate or potassium carbonate dropwise to the aqueous solution until the pH reaches 8.[2][6]

-

Extraction: Extract the aqueous layer with dichloromethane (e.g., 4 x 50 mL).[2][6]

-

Drying and Evaporation: Combine the organic layers and dry over anhydrous sodium sulfate.[2][6] Remove the solvent by rotary evaporation.[2]

-

Purification: Purify the crude product by flash column chromatography using a gradient of ethyl acetate in hexanes (e.g., 1:9 to 1:4) to yield this compound as a white solid.[2]

Characterization: The structure and purity of the final product can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.[2][7]

Applications in Research and Drug Development

The reactivity of the two bromomethyl groups makes this compound a versatile precursor for a wide array of chemical structures. Its applications span various fields, from materials science to the synthesis of biologically active compounds.

Key Application Areas:

-

Pharmaceutical Synthesis: It serves as a crucial intermediate in the synthesis of various pharmaceutical agents, including those targeting neurological disorders.[1]

-

Polymer Chemistry: This compound is utilized in the development of specialty polymers, contributing to enhanced thermal stability and chemical resistance in high-performance materials.[1]

-

Organic Synthesis: Researchers employ it as a building block for creating complex molecules and in cross-coupling reactions.[1] Its ability to form macrocycles is a notable feature.[8]

-

Material Science: It is explored for developing new coatings and adhesives with improved durability and adhesion properties.[1]

-

Ligand Synthesis: The pyridine nitrogen and the two reactive arms allow for the synthesis of various ligands for coordination chemistry.

The synthetic utility of this compound is highlighted in its ability to undergo sequential or double nucleophilic substitution reactions, allowing for the construction of diverse molecular architectures.

Caption: Synthetic pathways utilizing this compound.

Safety and Handling

This compound is a hazardous substance and requires careful handling in a laboratory setting.

GHS Hazard Classification:

-

Acute toxicity, oral (Category 4): Harmful if swallowed.[9][10]

-

Skin corrosion/irritation (Category 2): Causes skin irritation.[9][10]

-

Serious eye damage/eye irritation (Category 2A): Causes serious eye irritation.[9][10]

-

Specific target organ toxicity, single exposure (Category 3): May cause respiratory irritation.[9][10]

Recommended Safety Precautions:

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[11]

-

Personal Protective Equipment (PPE):

-

Handling: Avoid contact with skin, eyes, and clothing.[11] Wash hands thoroughly after handling.[11][12] Do not eat, drink, or smoke when using this product.[11][12]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11]

-

Disposal: Dispose of contents and container to an approved waste disposal plant.[11][12]

The logical workflow for handling and utilizing this compound in a research setting is depicted below.

Caption: A typical laboratory workflow for this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. This compound CAS#: 7703-74-4 [m.chemicalbook.com]

- 4. This compound 98 7703-74-4 [sigmaaldrich.com]

- 5. scientificlabs.co.uk [scientificlabs.co.uk]

- 6. rsc.org [rsc.org]

- 7. This compound | 7703-74-4 [chemicalbook.com]

- 8. journals.iucr.org [journals.iucr.org]

- 9. This compound | C7H7Br2N | CID 603610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. angenechemical.com [angenechemical.com]

- 11. fishersci.com [fishersci.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide on the Crystal Structure of 2,6-Bis(bromomethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the crystal structure of 2,6-Bis(bromomethyl)pyridine, a vital precursor in the synthesis of a wide range of pyridine (B92270) derivatives and macrocycles.[1] Its flexible bromomethyl arms and the presence of a nitrogen donor atom make it a versatile building block in coordination chemistry and materials science.[1][2]

Molecular and Crystal Structure

The molecule, with the chemical formula C₇H₇Br₂N, features a pyridine ring substituted at the 2 and 6 positions with bromomethyl groups.[1][3] In the crystalline state, the C—Br vectors of the bromomethyl groups are oriented on opposite sides of the pyridine ring, nearly perpendicular to its plane.[1][3] The crystal packing is characterized by stacks of molecules arranged along the c-axis, facilitated by a c-glide-plane operation.[3][4] Notably, π-π stacking interactions are observed between the aromatic rings of adjacent molecules, with a centroid-centroid distance of 3.778 (2) Å.[1] Additionally, a short Br⋯Br contact of 3.6025 (11) Å exists between inversion-related molecules.[1][3]

Quantitative Crystallographic Data

The crystallographic data for this compound has been determined by single-crystal X-ray diffraction.

Table 1: Crystal Data and Structure Refinement. [1][3]

| Parameter | Value |

| Empirical formula | C₇H₇Br₂N |

| Formula weight | 264.96 |

| Temperature | 293 K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | |

| a | 9.2955 (19) Å |

| b | 12.980 (3) Å |

| c | 7.5288 (15) Å |

| β | 110.75 (3)° |

| Volume | 849.5 (3) ų |

| Z | 4 |

| Calculated density | 2.072 Mg m⁻³ |

| Absorption coefficient | 9.47 mm⁻¹ |

| F(000) | 504 |

| Data collection | |

| Diffractometer | Nonius KappaCCD |

| Theta range for data collection | 2.8 to 30.4° |

| Index ranges | -11≤h≤13, -17≤k≤14, -10≤l≤8 |

| Reflections collected | 10219 |

| Independent reflections | 2480 |

| Refinement | |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 2480 / 0 / 92 |

| Goodness-of-fit on F² | 1.04 |

| Final R indices [I>2σ(I)] | R₁ = 0.044, wR₂ = 0.119 |

| R indices (all data) | R₁ = 0.048, wR₂ = 0.119 |

| Largest diff. peak and hole | 0.99 and -1.06 e Å⁻³ |

Table 2: Selected Bond Lengths (Å). [3]

| Bond | Length (Å) |

| Br1—C6 | 1.956 (4) |

| Br2—C7 | 1.950 (4) |

| N1—C1 | 1.334 (5) |

| N1—C5 | 1.343 (5) |

| C1—C2 | 1.382 (6) |

| C1—C6 | 1.496 (5) |

| C2—C3 | 1.383 (6) |

| C3—C4 | 1.383 (6) |

| C4—C5 | 1.387 (6) |

| C5—C7 | 1.493 (5) |

Table 3: Selected Bond Angles (°). [3]

| Angle | Degrees (°) |

| C1—N1—C5 | 118.1 (3) |

| N1—C1—C2 | 122.3 (4) |

| N1—C1—C6 | 116.6 (3) |

| C2—C1—C6 | 121.1 (4) |

| C1—C2—C3 | 118.9 (4) |

| C2—C3—C4 | 118.4 (4) |

| C3—C4—C5 | 119.2 (3) |

| N1—C5—C4 | 122.6 (3) |

| N1—C5—C7 | 116.9 (3) |

| C4—C5—C7 | 120.5 (4) |

| N1—C1—C6—Br1 | -100.1 (3) |

| C2—C1—C6—Br1 | 79.7 (4) |

| N1—C5—C7—Br2 | -91.3 (4) |

| C4—C5—C7—Br2 | 89.4 (4) |

Experimental Protocols

The synthesis of this compound is typically achieved through the bromination of 2,6-bis(hydroxymethyl)pyridine (also known as pyridine-2,6-dimethanol).[5][6]

Materials:

-

Pyridine-2,6-dimethanol

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Ethyl acetate (B1210297) (EtOAc)

-

Hexanes

Procedure:

-

To 2,6-bis(hydroxymethyl)pyridine (14 mmol), slowly add hydrobromic acid (15 mL of 60% HBr).[5]

-

Cool the reaction to room temperature. The resulting residue is dissolved in water (50 mL).[5]

-

Neutralize the yellow solution by dropwise addition of a saturated sodium bicarbonate solution until the pH reaches 8.[5]

-

Extract the aqueous solution with dichloromethane (4 x 50 mL).[5]

-

Combine the organic layers and dry over anhydrous sodium sulfate.[5]

-

Remove the solvent by rotary evaporation.[5]

-

Purify the crude product by flash column chromatography using a gradient of ethyl acetate in hexanes (e.g., 1:9 to 1:4) to yield this compound as a white solid.[5]

An alternative synthesis involves the bromination of 2,6-lutidine using dibromohein as the brominating agent in carbon tetrachloride with an initiator.[8]

Single crystals suitable for X-ray diffraction can be obtained by recrystallization from diethyl ether at room temperature.[2]

Experimental Workflow and Structural Representation

The following diagrams illustrate the synthesis workflow and the molecular structure of this compound.

Caption: Synthesis workflow for this compound.

Caption: Molecular structure of this compound.

References

- 1. 2,6-Bis(bromomethyl)pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.iucr.org [journals.iucr.org]

- 3. researchgate.net [researchgate.net]

- 4. scientificlabs.co.uk [scientificlabs.co.uk]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. This compound CAS#: 7703-74-4 [m.chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. CN105399661A - Preparation method for 2,6-dibromo methyl pyridine - Google Patents [patents.google.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR of 2,6-Bis(bromomethyl)pyridine

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic data for 2,6-bis(bromomethyl)pyridine, a key reagent in synthetic chemistry. The information presented is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its ¹H and ¹³C NMR spectra, experimental protocols, and structural correlations.

Spectroscopic Data

The ¹H and ¹³C NMR spectra of this compound were acquired in deuterated chloroform (B151607) (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) and referenced to the residual solvent peak.

The proton NMR spectrum of this compound is characterized by two main signals corresponding to the aromatic protons of the pyridine (B92270) ring and the methylene (B1212753) protons of the bromomethyl groups.

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-3, H-5 | 7.36 - 7.40 | Doublet (d) | 7.7 - 8.0 | 2H |

| H-4 | 7.68 - 7.74 | Triplet (t) or Doublet of Doublets (dd) | 7.5 - 8.0 | 1H |

| -CH₂Br | 4.53 - 4.56 | Singlet (s) | - | 4H |

Note: The multiplicity of the H-4 proton can appear as a triplet due to coupling with two equivalent H-3/H-5 protons, or as a doublet of doublets if the coupling constants are slightly different. The data presented is a summary from multiple sources.[1][2][3]

The proton-decoupled ¹³C NMR spectrum of this compound displays four distinct signals, corresponding to the four unique carbon environments in the molecule.

| Carbon | Chemical Shift (δ, ppm) |

| C-2, C-6 | 157.0 |

| C-4 | 138.4 |

| C-3, C-5 | 123.1 |

| -CH₂Br | 33.8 |

Note: The chemical shifts are consistent across the cited literature.[1][2]

Experimental Protocols

The following section details the methodology for obtaining high-resolution ¹H and ¹³C NMR spectra of this compound.

-

Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR analysis and 50-100 mg for ¹³C NMR analysis.

-

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.

-

Homogenization: Gently agitate the NMR tube to ensure the sample is fully dissolved and the solution is homogeneous.

The following are typical acquisition parameters for a 400 or 500 MHz NMR spectrometer:

-

Spectrometer: Bruker Avance III HD 400 or 500 MHz spectrometer (or equivalent).

-

Probe: 5 mm BBFO probe.

-

Temperature: 298 K.

For ¹H NMR:

-

Pulse Program: zg30

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Acquisition Time: 4.0 s

-

Spectral Width: 20 ppm

For ¹³C NMR:

-

Pulse Program: zgpg30

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Acquisition Time: 1.0 s

-

Spectral Width: 240 ppm

Data processing is typically performed using standard NMR software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the solvent peak (CDCl₃: δ = 7.26 ppm for ¹H NMR and δ = 77.16 ppm for ¹³C NMR).

Structural Visualization and NMR Correlation

The following diagrams illustrate the molecular structure of this compound and the correlation between its structure and its NMR signals.

References

An In-depth Technical Guide to the Solubility of 2,6-Bis(bromomethyl)pyridine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,6-bis(bromomethyl)pyridine, a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and functional materials.[1][2] Understanding its solubility is critical for reaction setup, purification, and formulation.

Core Concepts in Solubility

The solubility of a solid in a solvent is its ability to form a homogeneous solution. This property is governed by the principle of "like dissolves like," where substances with similar polarities tend to be miscible. For this compound, the presence of the polar pyridine (B92270) ring and the two bromomethyl groups influences its interaction with various organic solvents.

Qualitative Solubility Data

While precise quantitative solubility data for this compound is not extensively published in the literature, its solubility characteristics can be inferred from various synthetic procedures and purification methods. The following table summarizes the observed qualitative solubility in common organic solvents.

| Solvent | Chemical Formula | Polarity | Observed Solubility | Rationale / Context |

| Dichloromethane (DCM) | CH₂Cl₂ | Polar Aprotic | Soluble | Frequently used as a solvent for reactions and extractions involving this compound.[3][4] |

| Chloroform | CHCl₃ | Polar Aprotic | Soluble | Used as the solvent for NMR analysis, indicating good solubility.[3] |

| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | Soluble | Utilized as a solvent to prepare solutions of this compound for addition to reaction mixtures.[4] |

| Ethyl Acetate (B1210297) | C₄H₈O₂ | Moderately Polar | Soluble | Employed in combination with hexanes for flash column chromatography, implying solubility.[3] |

| Hexanes | C₆H₁₄ | Nonpolar | Sparingly Soluble to Insoluble | Used as an anti-solvent in combination with ethyl acetate for chromatographic purification, suggesting low solubility.[3] |

| Diethyl Ether | (C₂H₅)₂O | Slightly Polar | Soluble | Crystals of this compound suitable for X-ray diffraction have been obtained by recrystallization from diethyl ether.[5] |

| Methanol | CH₃OH | Polar Protic | Sparingly Soluble | Mentioned as a solvent for washing during purification, suggesting it is not a good solvent for dissolving the compound.[4] |

| Carbon Tetrachloride | CCl₄ | Nonpolar | Soluble | Used as a solvent in a synthesis method for this compound.[6] |

Experimental Protocol for Determining Quantitative Solubility

To obtain precise solubility data, the following experimental protocol, based on the isothermal shake-flask method, is recommended. This method is a standard and reliable technique for determining the solubility of a solid in a solvent.[7][8][9]

Objective: To quantitatively determine the solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Scintillation vials or sealed flasks

-

Constant temperature shaker bath or incubator

-

Analytical balance

-

Volumetric flasks

-

Syringe filters (PTFE, 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials containing a known volume of the selected organic solvent. The excess solid should be clearly visible.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, stop the agitation and allow the excess solid to settle for at least 2 hours at the constant temperature.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid precipitation upon cooling.

-

Immediately filter the withdrawn solution through a syringe filter into a pre-weighed volumetric flask.

-

Dilute the filtered solution with the same solvent to a concentration suitable for the analytical method.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the selected solvent.

-

Analyze the standard solutions and the diluted sample solution using a calibrated HPLC or UV-Vis spectrophotometer.

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of this compound in the diluted sample solution from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

Synthesis Workflow of this compound

The synthesis of this compound is commonly achieved from 2,6-pyridinedimethanol. The following diagram illustrates the typical reaction workflow.[3][4]

Caption: Synthesis workflow for this compound.

General Solubility Testing Workflow

For a rapid qualitative assessment of solubility in various solvents, a systematic approach can be employed. The following flowchart outlines a general procedure for determining the solubility class of an organic compound.[10][11]

Caption: General workflow for solubility testing of organic compounds.

References

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. journals.iucr.org [journals.iucr.org]

- 6. CN105399661A - Preparation method for 2,6-dibromo methyl pyridine - Google Patents [patents.google.com]

- 7. chem.ws [chem.ws]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. scribd.com [scribd.com]

- 10. www1.udel.edu [www1.udel.edu]

- 11. chem.ucalgary.ca [chem.ucalgary.ca]

An In-depth Technical Guide on the Theoretical Studies of 2,6-Bis(bromomethyl)pyridine's Molecular Structure

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the theoretical investigations into the molecular structure of 2,6-bis(bromomethyl)pyridine. This compound is a critical precursor in the synthesis of a wide array of organic molecules, including ligands for metal complexes and macrocycles.[1] A thorough understanding of its quantum mechanical properties is essential for predicting its reactivity, stability, and potential applications in medicinal chemistry and materials science.[1]

Computational Methodology: A Detailed Protocol

The primary theoretical approach for elucidating the structural and electronic properties of this compound has been Density Functional Theory (DFT).[1][2] DFT offers a robust balance between computational cost and accuracy for studying the electronic structure of molecules.[1] The detailed protocol employed in the key cited studies is as follows.[1][3]

Experimental Protocol: Quantum Chemical Calculations

-

Initial Geometry: The process begins with the generation of an initial molecular geometry for this compound using standard geometrical parameters.[1][3]

-

Geometry Optimization: The initial structure undergoes optimization to locate the minimum energy conformation on the potential energy surface without any constraints.[1] This optimization is performed using the gradient-corrected DFT with the B3LYP hybrid functional, which merges Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.[1][3]

-

Basis Set Selection: The 6-311G(d,p) basis set is employed for the calculations.[1][2] This triple-zeta basis set is known to provide a reliable description of molecular properties by including polarization functions on both heavy atoms (d) and hydrogen atoms (p) to account for the anisotropic nature of electron density.[1]

-

Software Implementation: All quantum chemical calculations are carried out using the Gaussian 09 suite of programs.[1][3]

-

Vibrational Frequency Analysis: Following a successful geometry optimization, vibrational frequencies are calculated at the same B3LYP/6-311G(d,p) level of theory.[1] This step serves two purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to aid in the assignment of the infrared spectrum.[1] The calculated frequencies are typically scaled by a factor (e.g., 0.963) to correct for anharmonicity, the approximate treatment of electron correlation, and basis set deficiencies.[1][3]

-

Electronic Property Calculation: Key electronic properties are determined from the optimized geometry. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated to establish the electronic band gap, a critical indicator of chemical reactivity and kinetic stability.[1] Other properties, such as the molecular dipole moment and Mulliken atomic charges, are also computed.[1][2]

Data Presentation: Quantitative Structural and Electronic Parameters

The theoretical calculations yield a wealth of quantitative data. The following tables summarize the key findings, comparing the computationally derived parameters with experimental data obtained from single-crystal X-ray diffraction studies for a comprehensive evaluation.

Table 1: Optimized Geometric Parameters (Bond Lengths and Angles)

This table compares the calculated geometric parameters of this compound with experimental values. The calculated values are obtained using the B3LYP/6-311G(d,p) level of theory, while the experimental values are from X-ray crystallography.[2][4]

| Parameter | Bond/Angle | Calculated Value[2] | Experimental Value[4] |

| Bond Lengths (Å) | |||

| C-Br | 1.950 - 1.956 | 1.950(4) - 1.956(4) | |

| C-N (pyridine) | 1.334 - 1.343 | 1.334(4) - 1.343(5) | |

| C-C (pyridine) | 1.382 - 1.397 | 1.382(6) - 1.387(6) | |

| C-C (alkyl) | 1.496 | 1.491(5) | |

| Bond Angles (°) | |||

| C-C-C (pyridine) | 118.4 - 121.1 | 118.4(4) - 119.2(3) | |

| C-N-C (pyridine) | 118.2 | 118.3(3) | |

| N-C-C (pyridine) | 122.6 | 122.6(3) | |

| C-C-Br (alkyl) | 110.4 - 110.6 | 110.6(3) |

As shown, the calculated bond lengths and angles are in good agreement with the experimental data.[2]

Table 2: Calculated Electronic and Thermodynamic Properties

This table summarizes key electronic and thermodynamic properties calculated at the B3LYP/6-311G(d,p) level.

| Property | Calculated Value | Reference |

| Electronic Properties | ||

| Dipole Moment | 4.2863 Debye | [2] |

| HOMO-LUMO Gap | Helps determine chemical reactivity and kinetic stability.[1] | [1][2] |

| Thermodynamic Properties | ||

| Total Energy | -5474.0925 a.u. | [2] |

| Heat Capacity (Cv) | Calculated | [2] |

| Entropy (S) | Calculated | [2] |

Visualization of Computational Workflow

The following diagram illustrates the logical workflow for the theoretical study of a molecular structure using computational chemistry methods.

Caption: Workflow of a typical computational chemistry study.

References

The Versatile Precursor: A Technical Guide to 2,6-Bis(bromomethyl)pyridine in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Bis(bromomethyl)pyridine is a highly reactive and versatile bifunctional electrophile that has emerged as a crucial building block in modern organic synthesis. Its rigid pyridine (B92270) core and two reactive bromomethyl arms allow for the construction of a diverse array of complex molecular architectures. This technical guide provides an in-depth overview of the synthesis of this compound and its application as a precursor in the formation of macrocycles, pincer ligands, and polymers. Detailed experimental protocols, quantitative data summaries, and workflow visualizations are presented to facilitate its use in research and development settings, particularly in the fields of medicinal chemistry, materials science, and catalysis.

Introduction

The pyridine moiety is a privileged scaffold in medicinal chemistry and materials science due to its unique electronic properties, ability to act as a hydrogen bond acceptor, and its capacity to coordinate with metal ions.[1] Functionalizing the pyridine ring at the 2 and 6 positions with reactive handles significantly enhances its utility as a synthetic intermediate. This compound, in particular, serves as a powerful precursor for creating intricate molecular designs.[2] The two bromomethyl groups are excellent leaving groups in nucleophilic substitution reactions, enabling facile bond formation with a variety of nucleophiles. This reactivity has been harnessed to synthesize macrocyclic compounds with potential therapeutic applications, pincer ligands for catalysis, and novel polymers with tailored properties.[2][3][4] This guide will detail the synthesis of this important precursor and explore its utility in these key areas of organic synthesis.

Synthesis of this compound

The most common and efficient method for synthesizing this compound is through the bromination of its corresponding diol, 2,6-pyridinedimethanol (B71991).[5] This reaction is typically achieved using a strong brominating agent, such as hydrobromic acid.

Experimental Protocol: Synthesis from 2,6-Pyridinedimethanol

This protocol is adapted from established literature procedures.[5]

Materials:

-

2,6-Pyridinedimethanol

-

60% Hydrobromic acid (HBr)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Ethyl acetate (B1210297) (EtOAc)

-

Hexanes

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, suspend 2,6-pyridinedimethanol (e.g., 2 g, 14 mmol) in 60% hydrobromic acid (e.g., 15 mL).

-

Heat the reaction mixture to reflux (approximately 125 °C) and maintain for 6 hours.

-

Cool the mixture to room temperature. The resulting residue is then dissolved in deionized water (50 mL).

-

Carefully neutralize the yellow solution by the dropwise addition of a saturated aqueous solution of sodium bicarbonate until the pH reaches 8.

-

Extract the aqueous layer with dichloromethane (4 x 50 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography using a gradient of ethyl acetate in hexanes (e.g., 1:9 to 1:4) to yield this compound as a white solid.[5]

Quantitative Data for Synthesis

| Starting Material | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2,6-Pyridinedimethanol | 60% HBr | 125 | 6 | 96 | [5] |

| 2,6-Pyridinedimethanol | 48% HBr | 125 | 6 | 43 | [6] |

Applications in Organic Synthesis

The utility of this compound as a precursor is demonstrated in its application in the synthesis of diverse molecular structures. The following sections detail its use in creating macrocycles, pincer ligands, and polymers.

Synthesis of Macrocycles

The bifunctional nature of this compound makes it an ideal starting material for the high-dilution cyclization reactions required for macrocycle synthesis.[7] These pyridine-containing macrocycles are of significant interest due to their potential as therapeutic agents, for example, as inhibitors of matrix metalloproteinases (MMPs) in cancer therapy.[8][9]

Caption: General workflow for the synthesis of biologically active macrocycles.

3.1.1. Experimental Protocol: Synthesis of a Diamide Macrocycle

This generalized protocol is based on typical cyclization reactions involving this compound.

Materials:

-

This compound

-

A suitable diamine (e.g., 1,2-diaminoethane)

-

Sodium carbonate (Na₂CO₃) or another suitable base

-

Acetonitrile (B52724) (MeCN), anhydrous

Procedure:

-

In a large round-bottom flask, dissolve the diamine (1 equivalent) and sodium carbonate (2.2 equivalents) in a large volume of anhydrous acetonitrile to achieve high dilution conditions (e.g., 0.01 M).

-

Heat the solution to reflux with vigorous stirring.

-

In a separate flask, dissolve this compound (1 equivalent) in anhydrous acetonitrile.

-

Using a syringe pump, add the solution of this compound to the refluxing diamine solution over a period of several hours (e.g., 8-12 hours).

-

After the addition is complete, continue to reflux the reaction mixture for an additional 12-24 hours.

-

Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Remove the solvent from the filtrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired macrocycle.

Synthesis of NNN Pincer Ligands

Pincer ligands are tridentate ligands that bind to a metal center in a meridional fashion.[10] They are of great interest in catalysis due to their ability to form highly stable metal complexes.[10] this compound is a key precursor for NNN-type pincer ligands, where two nitrogen-containing side arms are attached to the central pyridine ring.

References

- 1. researchgate.net [researchgate.net]

- 2. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and application in asymmetric catalysis of P-stereogenic pincer–metal complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. electronicsandbooks.com [electronicsandbooks.com]

- 7. 2,6-Bis(bromomethyl)pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyridine-Containing Macrocycles Display MMP-2/9 Inhibitory Activity and Distinct Effects on Migration and Invasion of 2D and 3D Breast Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Applications of iron pincer complexes in hydrosilylation reactions - PMC [pmc.ncbi.nlm.nih.gov]

The Cornerstone of Complex Molecules: An In-depth Technical Guide to 2,6-Bis(bromomethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Bis(bromomethyl)pyridine is a highly reactive and versatile bifunctional organic compound that serves as a pivotal intermediate in the synthesis of a wide array of complex molecules. Its pyridine (B92270) core, combined with two reactive bromomethyl groups, makes it an invaluable building block in pharmaceutical sciences, coordination chemistry, and materials science. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its role as a key intermediate in the development of novel pharmaceuticals and advanced materials.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical characteristics of this compound is essential for its effective use in synthesis. The following tables summarize its key properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₇Br₂N | [1] |

| Molecular Weight | 264.95 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 85-87 °C (lit.) | |

| CAS Number | 7703-74-4 | [1] |

Table 2: Spectroscopic Data of this compound

| Technique | Data | Reference(s) |

| ¹H NMR (500 MHz, CDCl₃) | δ 7.68-7.71 (dd, J=7.5, 8.0 Hz, 1H, Py-H4), 7.36-7.38 (d, J=8.0 Hz, 2H, Py-H3,5), 4.53 (s, 4H, -CH₂Br) | [1][2] |

| ¹³C NMR (125 MHz, CDCl₃) | δ 157.0 (C2, C6), 138.4 (C4), 123.1 (C3, C5), 33.8 (-CH₂Br) | [1][2] |

| Mass Spectrometry (LC-TOF) | m/z [M+H]⁺ calculated for C₇H₈Br₂N: 263.90235, found: 263.90193 | [2] |

Synthesis and Purification

The most common and efficient synthesis of this compound involves the bromination of 2,6-pyridinedimethanol (B71991).

Experimental Protocol: Synthesis of this compound[4]

Materials:

-

2,6-Pyridinedimethanol

-

60% Hydrobromic acid (HBr)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Water (H₂O)

Procedure:

-

To 2,6-pyridinedimethanol (2 g, 14 mmol), slowly add 60% hydrobromic acid (15 mL).

-

Heat the reaction mixture to 125 °C and reflux for 6 hours.

-

Cool the mixture to room temperature.

-

Dissolve the resulting residue in water (50 mL).

-

Neutralize the solution to pH 8 by the dropwise addition of a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane (4 x 50 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter and remove the solvent by rotary evaporation to yield the crude product.

Experimental Protocol: Purification by Flash Column Chromatography[4]

Materials:

-

Crude this compound

-

Ethyl acetate (B1210297) (EtOAc)

-

Hexanes

Procedure:

-

Prepare a silica gel column using a slurry of silica gel in hexanes.

-

Dissolve the crude product in a minimal amount of dichloromethane.

-

Load the dissolved sample onto the column.

-

Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 1:9 and gradually increasing to 1:4).

-

Collect the fractions and monitor by thin-layer chromatography (TLC).

-

Combine the fractions containing the pure product and remove the solvent by rotary evaporation to obtain this compound as a white solid.

Applications in Pharmaceutical Synthesis

The high reactivity of the bromomethyl groups makes this compound a valuable precursor for a variety of pharmaceutical compounds.

Anti-atherosclerotic Agents: Pyridinolcarbamate

2,6-Bis(hydroxymethyl)pyridine, the precursor to this compound, is a key intermediate in the synthesis of Pyridinolcarbamate, an anti-atherosclerotic drug.[3] The synthesis involves the reaction of 2,6-bis(hydroxymethyl)pyridine with a suitable carbamoylating agent. A patent describes a process for preparing pyridinol carbamate (B1207046) by reacting 2,6-bis-(hydroxymethyl)-pyridine with methyl N-methylcarbamate in the presence of a transesterification catalyst.[4]

Macrocyclic Ligands for MRI Contrast Agents

The bifunctional nature of this compound makes it an ideal starting material for the synthesis of macrocyclic ligands. These ligands can chelate metal ions and have applications as contrast agents in Magnetic Resonance Imaging (MRI).[5] For instance, it is used in the synthesis of heptadentate ligands that form stable complexes with gadolinium(III), which can enhance relaxivity and are crucial for the development of next-generation MRI contrast agents.[6] The synthesis typically involves the reaction of this compound with polyamines to form the macrocyclic framework.[6]

Precursor for Pyridine-Based Heterocycles with Potential Biological Activity

This compound is a key starting material for synthesizing various pyridine-containing heterocyclic systems. These scaffolds are of significant interest in medicinal chemistry due to their potential as anticancer and antiviral agents. For example, it can be used to prepare 2,6-bis(pyrazol-1-ylmethyl)pyridine derivatives, which have been investigated for their antitumor properties.[7]

Applications in Materials Science

The rigid pyridine core and the reactive bromomethyl groups of this compound also lend themselves to the synthesis of advanced polymers with unique thermal and electronic properties.

Heat-Resistant Polymers

This compound can be used as a monomer in the synthesis of heat-resistant polymers such as aromatic polyamides and polyimides.[2] The incorporation of the pyridine ring into the polymer backbone can enhance thermal stability and solubility. The synthesis of these polymers often involves polycondensation reactions with aromatic diamines or dianhydrides.

Conductive Polymers

The synthesis of poly(pyridine vinylene) (PPyV), a conductive polymer, can be achieved via a precursor route starting from monomers derived from this compound.[8] PPyV exhibits interesting photoluminescence and can be n-doped, making it a candidate for applications in organic electronics.

Conclusion

This compound is a cornerstone intermediate that provides a versatile platform for the synthesis of a diverse range of functional molecules. Its utility in the preparation of pharmaceuticals, from anti-atherosclerotic drugs to potential MRI contrast agents, highlights its importance in medicinal chemistry. Furthermore, its role in the development of advanced materials, including heat-resistant and conductive polymers, underscores its significance in materials science. The synthetic pathways and detailed protocols provided in this guide offer a valuable resource for researchers and scientists working to harness the potential of this key chemical building block.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. sid.ir [sid.ir]

- 3. pubs.acs.org [pubs.acs.org]

- 4. US4810796A - Preparation of pyridinol carbamate - Google Patents [patents.google.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthetic Approaches to Heterocyclic Ligands for Gd-Based MRI Contrast Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Designing novel contrast agents for magnetic resonance imaging. Synthesis and relaxometric characterization of three gadolinium(III) complexes based on functionalized pyridine-containing macrocyclic ligands [air.unimi.it]

- 8. pubs.acs.org [pubs.acs.org]

The Foundational Chemistry of Pyridine-Based Ligands: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of pyridine-based ligands, a cornerstone of modern coordination chemistry and medicinal drug design. From their fundamental electronic properties and synthesis to their diverse applications in catalysis and pharmaceuticals, this document provides a comprehensive overview for professionals in the field.

Introduction to Pyridine-Based Ligands

Pyridine (B92270), a six-membered heterocyclic aromatic compound with the formula C₅H₅N, is structurally analogous to benzene (B151609) with one CH group replaced by a nitrogen atom.[1][2] The nitrogen atom possesses a lone pair of electrons in an sp² hybrid orbital, which is not part of the aromatic π-system.[3][4][5] This makes pyridine a versatile Lewis base, readily donating this electron pair to coordinate with metal ions and form a vast array of stable coordination complexes.[1][3][6] This coordinating ability, combined with the inherent stability of the aromatic ring, establishes pyridine and its derivatives as crucial ligands in coordination chemistry, catalysis, materials science, and drug development.[3][7][8]

Classification of Pyridine Ligands

The versatility of the pyridine scaffold allows for extensive modification, leading to a classification based on structural and coordination properties:

-

Unmodified Pyridine: The simplest form, pyridine (py), acts as a weak, monodentate ligand, coordinating to a metal center through its single nitrogen donor atom.[1][3]

-

Substituted Pyridines: These are derivatives where one or more hydrogen atoms on the ring are replaced by functional groups. These substituents modulate the ligand's electronic properties. Electron-donating groups (e.g., methyl, hydroxyl) enhance the basicity and donor strength of the nitrogen, while electron-withdrawing groups (e.g., nitro, halogens) decrease it.[3][9][10] This tuning of electronic properties is critical for controlling the reactivity of the resulting metal complexes.[11]

-

Functionalized and Polydentate Pyridines: The introduction of additional donor groups allows for multidentate coordination. Ligands like 2,2'-bipyridine (B1663995) (bpy) and 2,2':6',2''-terpyridine (terpy) are classic examples of bidentate and tridentate ligands, respectively.[3][12] This ability to form multiple bonds to a single metal center results in the formation of highly stable chelate rings.[6]

-

Chiral Pyridines: These ligands incorporate chiral centers and are instrumental in asymmetric catalysis, where they create a chiral environment around a metal catalyst to induce stereoselectivity in chemical reactions.[3]

Electronic and Structural Properties

The reactivity and coordination behavior of pyridine ligands are dictated by their electronic structure. Pyridine is an aromatic molecule, fulfilling the Hückel criteria with a delocalized system of six π-electrons.[4] However, the electronegative nitrogen atom creates an uneven distribution of electron density, resulting in a dipole moment and making the carbon framework electron-deficient compared to benzene.[4][5] This electron deficiency makes pyridine less susceptible to electrophilic aromatic substitution than benzene but reactive towards nucleophiles at the 2 and 4 positions.[4][5]

As a ligand, pyridine is considered a weak π-acceptor.[12] Its basicity, a key parameter in its coordination ability, can be quantified by the pKa of its conjugate acid, the pyridinium (B92312) ion (C₅H₅NH⁺), which is approximately 5.25.[4][12][13][14]

Table 1: pKa Values of Selected Pyridine Derivatives

This table summarizes the pKa values for the conjugate acids of various substituted pyridines, illustrating the effect of substituents on basicity.

| Ligand | Substituent | pKa of Conjugate Acid |

| Pyridine | H | 5.25[4] |

| 4-Methylpyridine (γ-picoline) | 4-CH₃ | 6.02 |

| 4-Aminopyridine | 4-NH₂ | 9.11 |

| 4-Methoxypyridine | 4-OCH₃ | 6.62 |

| 4-Chloropyridine | 4-Cl | 3.83 |

| 4-Nitropyridine | 4-NO₂ | 1.61 |

| Isoniazid | 4-CONHNH₂ | 3.50[15] |

| Nicotinamide | 3-CONH₂ | 3.35[15] |

| Pyridoxine | Multiple | 5.20[15] |

Coordination Chemistry

Pyridine-based ligands form complexes with most transition metals, exhibiting a wide range of coordination numbers and geometries, including linear, tetrahedral, square planar, and octahedral.[2][12] The stability of these metal complexes is influenced by factors such as the nature of the metal ion, the basicity of the ligand, and chelation effects. For first-row transition metals, the stability of complexes often follows the Irving-Williams order: Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺.[16]

Table 2: Stability Constants (log β) of Metal Complexes with Pyridine-Based Ligands

This table presents the overall stability constants for the formation of complexes between various metal ions and pyridine-based ligands in aqueous solution.

| Metal Ion | Ligand | Log β₂ |

| Ag(I) | Pyridine | 3.96 |

| Cu(II) | Pyridine | 4.40 |

| Ni(II) | Pyridine | 3.42 |

| Co(II) | Pyridine | 2.90 |

| Zn(II) | Pyridine | 2.00 |

| Fe(III) | Sulfadiazine | 5.19 |

| Cu(II) | Sulfadiazine | 5.43 |

Note: β₂ represents the overall stability constant for the formation of the [ML₂] complex.

Synthesis and Experimental Protocols

A variety of synthetic methods are employed to construct pyridine-based ligands, particularly multidentate systems like bipyridines. Modern cross-coupling reactions are among the most powerful tools for this purpose.

Key Synthetic Methodologies:

-

Suzuki-Miyaura Coupling: A versatile palladium-catalyzed reaction between an organoboron compound (e.g., pyridylboronic acid) and an organohalide (e.g., bromopyridine).[17][18]

-

Stille Coupling: Involves the palladium-catalyzed coupling of an organohalide with an organotin compound.[17]

-

Negishi Coupling: A palladium- or nickel-catalyzed reaction between an organozinc compound and an organohalide, known for its high activity.[18][19]

-

Hantzsch Pyridine Synthesis: A classic multicomponent reaction used to synthesize substituted dihydropyridines, which can then be oxidized to pyridines.[20]

Experimental Protocol: Synthesis of 2-Bromo-4-(pyridin-2-yl)pyridine via Suzuki-Miyaura Coupling

This protocol provides a representative method for synthesizing an unsymmetrical bipyridine ligand, adapted from established procedures.[17]

Materials:

-

2-Bromo-4-iodopyridine

-

2-Pyridylboronic Acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium Carbonate (K₂CO₃)

-

1,4-Dioxane (B91453) (anhydrous, degassed)

-

Water (degassed)

-

Ethyl Acetate (B1210297)

-

Brine

-

Anhydrous Sodium Sulfate

Procedure:

-

To a flame-dried Schlenk flask, add 2-Bromo-4-iodopyridine (1.0 equiv), 2-Pyridylboronic Acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.[17]

-

Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst (5 mol%).[17]

-

Add anhydrous, degassed 1,4-dioxane and water (4:1 v/v) to the flask via syringe.[17]

-

Heat the reaction mixture to 90 °C and stir for 12 hours.[17]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash sequentially with water and brine.[17]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[17]

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired 2-Bromo-4-(pyridin-2-yl)pyridine.[17]

Table 3: Representative Conditions for Suzuki-Miyaura Coupling [17]

| Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |

| Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 12 | ~85 |

| Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (3) | Toluene | 100 | 8 | ~92 |

| PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | DMF | 100 | 12 | ~88 |

Characterization Techniques

The structural and electronic properties of pyridine ligands and their metal complexes are elucidated using a suite of analytical techniques.

Experimental Protocol: General Spectroscopic Characterization

Infrared (IR) Spectroscopy:

-

Acquire the IR spectrum of the free ligand to identify characteristic absorption bands for pyridine ring vibrations and any functional groups.

-

Acquire the IR spectrum of the metal complex.

-

Compare the two spectra. Shifts in the pyridine ring vibration bands upon complexation provide evidence of coordination to the metal center.[21] For example, a C=O bond might show an absorption band around 1710 cm⁻¹.[2]

UV-Visible (UV-Vis) Spectroscopy:

-

Dissolve the ligand and the complex in a suitable solvent (e.g., ethanol, methanol).

-

Record the absorption spectra over a range of ~200-800 nm.

-

Observe π→π* transitions associated with the aromatic system of the ligand.

-

For the complex, identify any new absorption bands in the visible region, which are often attributable to d-d transitions of the metal center or metal-to-ligand charge transfer (MLCT) bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve the diamagnetic complex in a suitable deuterated solvent.

-

Acquire ¹H and ¹³C NMR spectra.

-

Coordination of the pyridine ligand to a metal center typically causes a downfield shift of the proton signals in the ¹H NMR spectrum, particularly for the protons alpha to the nitrogen.[9]

-

The magnitude of the chemical shift changes can provide insights into the electronic effects of coordination.

Applications in Research and Industry

The unique properties of pyridine-based ligands have led to their widespread use in numerous scientific and industrial fields.

Catalysis

Pyridine ligands are central to homogeneous catalysis, where they stabilize metal centers and modulate their reactivity.[3]

-

Cross-Coupling Reactions: Palladium complexes with pyridine-based ligands are effective precatalysts for Suzuki-Miyaura and Heck reactions, fundamental transformations for C-C bond formation.[9][10]

-

Hydrogenation and Hydroformylation: Pyridine complexes of rhodium and rhenium exhibit catalytic activity in hydrogenation and hydroformylation reactions.[1]

-

Polymerization: Titanium-pyridine complexes serve as catalysts in Ziegler-Natta polymerization of olefins.[1]

Drug Development and Medicinal Chemistry

The pyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in a vast number of FDA-approved drugs.[7][8][20] Its presence can enhance pharmacological activity, improve metabolic stability, and provide crucial interaction points with biological targets.[8]

-

Anticancer Agents: Many kinase inhibitors, such as Crizotinib and Imatinib, incorporate a pyridine ring to target enzymes involved in cancer cell proliferation.[3][8][20]

-

Antiviral Drugs: Delavirdine, a non-nucleoside reverse transcriptase inhibitor for HIV/AIDS, is a prominent example of a pyridine-based antiviral.[7]

-

Anti-inflammatory Drugs: Piroxicam, a nonsteroidal anti-inflammatory drug (NSAID), features a pyridine core.[7]

-

Other Therapeutic Areas: The applications span a wide range, including treatments for tuberculosis (Isoniazid), hypertension (Nifedipine), and Alzheimer's disease (Tacrine).[7][22][23]

Materials Science

In materials science, pyridine ligands are integral components in the construction of advanced materials.

-

Metal-Organic Frameworks (MOFs): They act as linkers in the synthesis of MOFs, creating porous materials with high surface areas ideal for gas storage (e.g., CO₂ capture), separation, and sensing.[3][24]

Visualizations

The following diagrams illustrate key concepts and workflows related to pyridine-based ligands.

Caption: A generalized workflow for the synthesis and evaluation of pyridine-based ligands.

Caption: Logic diagram of how substituents alter ligand electronics and catalytic function.

Caption: Pyridine-based inhibitors block ATP binding to kinases, halting signaling.

References

- 1. alfachemic.com [alfachemic.com]

- 2. jscimedcentral.com [jscimedcentral.com]

- 3. complexes.alfa-chemistry.com [complexes.alfa-chemistry.com]

- 4. Pyridine - Wikipedia [en.wikipedia.org]

- 5. imperial.ac.uk [imperial.ac.uk]

- 6. nbinno.com [nbinno.com]

- 7. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Transition metal pyridine complexes - Wikipedia [en.wikipedia.org]

- 13. studysmarter.co.uk [studysmarter.co.uk]

- 14. Pyridine | C5H5N | CID 1049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. bcc.bas.bg [bcc.bas.bg]

- 16. pubs.acs.org [pubs.acs.org]

- 17. benchchem.com [benchchem.com]

- 18. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 21. benchchem.com [benchchem.com]

- 22. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 23. sarchemlabs.com [sarchemlabs.com]

- 24. Pyridine coordination chemistry for molecular assemblies on surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Macrocycle Synthesis Using 2,6-Bis(bromomethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of macrocycles utilizing 2,6-bis(bromomethyl)pyridine as a key building block. This versatile electrophile enables the cyclization of various nucleophilic precursors, leading to a diverse range of macrocyclic structures with significant potential in drug discovery and materials science.

Introduction

Macrocycles represent a class of molecules with at least one large ring containing twelve or more atoms. Their unique structural features, which bridge the gap between small molecules and biologics, make them particularly attractive for targeting challenging protein-protein interactions often implicated in disease. This compound is a rigid and pre-organized electrophilic building block that facilitates the synthesis of a variety of macrocyclic compounds, including pyridinophanes and polyaza macrocycles. The pyridine (B92270) nitrogen atom within the macrocycle can also serve as a coordination site for metal ions, expanding the potential applications of these molecules.

Applications in Drug Discovery: Inhibition of Matrix Metalloproteinases (MMPs)

A significant application of pyridine-containing macrocycles lies in their potential as enzyme inhibitors. For instance, certain pentaaza macrocycles incorporating a pyridine unit have demonstrated inhibitory activity against matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9.[1][2] These enzymes are key players in the degradation of the extracellular matrix (ECM), a process that is crucial for cancer cell migration, invasion, and metastasis.[3][4][5] By inhibiting MMP-2 and MMP-9, these macrocycles can potentially impede the spread of cancer cells.

Signaling Pathway of MMP-2/9 in Cancer Cell Invasion

The signaling pathway leading to cancer cell invasion and metastasis is complex and involves the upregulation of MMPs. Various growth factors and cytokines can trigger intracellular signaling cascades, such as the Src and ERK1/2 pathways, which in turn activate transcription factors like AP-1 and Sp1.[6][7] These transcription factors then promote the expression of MMP-2 and MMP-9. Once secreted, these enzymes degrade components of the ECM, such as type IV collagen, paving the way for cancer cells to invade surrounding tissues and enter the bloodstream or lymphatic system.[3][4][5]

Below is a diagram illustrating the signaling pathway leading to MMP-2/9-mediated cancer cell invasion and the point of inhibition by pyridine-containing macrocycles.

Caption: Inhibition of MMP-2/9 by pyridine-containing macrocycles.

Experimental Protocols

Protocol 1: Synthesis of the Precursor this compound

This protocol describes the synthesis of the key electrophilic building block, this compound, from the commercially available 2,6-pyridinedimethanol (B71991).

Materials:

-

2,6-Pyridinedimethanol

-

48% Hydrobromic acid (HBr)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Saturated aqueous potassium carbonate (K₂CO₃) solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate (B1210297)/hexanes)

Procedure:

-

To a round-bottom flask, add 2,6-pyridinedimethanol (1.0 eq).

-

Slowly add 48% hydrobromic acid (excess, e.g., 10-15 eq).

-

Heat the mixture to reflux (approximately 125 °C) and stir for 6 hours.

-

Cool the reaction mixture to room temperature.

-

Carefully add water to dissolve the residue.

-

Neutralize the solution to pH ~8 by the slow addition of a saturated aqueous solution of potassium carbonate.

-

Transfer the aqueous solution to a separatory funnel and extract with dichloromethane (3 x volume of aqueous layer).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a white solid.

Table 1: Synthesis of this compound - Representative Data

| Parameter | Value |

| Starting Material | 2,6-Pyridinedimethanol |

| Reagent | 48% HBr |

| Reaction Time | 6 hours |

| Reaction Temperature | 125 °C |

| Yield | ~43-96% |

| Purification | Flash Column Chromatography |

Protocol 2: General Procedure for the Synthesis of Pyridine-Containing Pentaaza Macrocycles (e.g.,[8]pyN5,[9]pyN5 Analogues) via Richman-Atkins Type Cyclization

This protocol provides a general method for the synthesis of pyridine-containing pentaaza macrocycles, inspired by the Richman-Atkins methodology, which is a robust method for preparing polyamine macrocycles. This procedure involves the cyclization of a linear N-protected pentaamine with this compound.

Workflow for Macrocycle Synthesis

Caption: General workflow for pentaaza macrocycle synthesis.

Materials:

-

A linear pentaamine (e.g., tetraethylenepentamine)

-

A suitable protecting group reagent (e.g., p-toluenesulfonyl chloride)

-

A strong base (e.g., sodium hydride or cesium carbonate)

-

This compound

-

Anhydrous N,N-dimethylformamide (DMF)

-

Reagents for deprotection (e.g., HBr in acetic acid or sodium in liquid ammonia)

-

Solvents for extraction and purification

Procedure:

Step 1: N-Protection of the Linear Pentaamine

-

Dissolve the linear pentaamine (1.0 eq) in a suitable solvent (e.g., pyridine or dichloromethane).

-

Cool the solution in an ice bath.

-

Slowly add the protecting group reagent (e.g., p-toluenesulfonyl chloride, >5.0 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Work up the reaction by adding water and extracting the product with an organic solvent.

-

Purify the N-protected pentaamine by crystallization or column chromatography.

Step 2: Macrocyclization

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve the N-protected pentaamine (1.0 eq) in anhydrous DMF.

-

Add a strong, non-nucleophilic base (e.g., sodium hydride or cesium carbonate, >2.0 eq) portion-wise at 0 °C to deprotonate the terminal sulfonamide nitrogens.

-

Stir the mixture at room temperature for 1-2 hours.

-

In a separate flask, dissolve this compound (1.0 eq) in anhydrous DMF.

-

Slowly add the solution of this compound to the solution of the deprotonated pentaamine over several hours using a syringe pump (to maintain high dilution conditions that favor intramolecular cyclization).

-

After the addition is complete, stir the reaction mixture at an elevated temperature (e.g., 60-80 °C) overnight.

-

Cool the reaction mixture, quench with water, and extract the product with an organic solvent.

-

Purify the protected macrocycle by column chromatography.

Step 3: Deprotection

-

Dissolve the purified, protected macrocycle in a suitable reagent for deprotection (e.g., a solution of HBr in acetic acid for tosyl groups).

-

Heat the mixture as required to effect cleavage of the protecting groups.

-

After the reaction is complete, neutralize the solution and extract the free macrocycle.

-

Purify the final macrocycle by crystallization or chromatography.

Table 2: Representative Conditions for Macrocyclization

| Parameter | Condition |

| Solvent | Anhydrous DMF |

| Base | Cs₂CO₃ or NaH |

| Temperature | 60-80 °C |

| Reaction Time | 12-24 hours |

| Key Technique | High-dilution conditions |

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide array of macrocyclic compounds. The protocols provided herein offer a starting point for researchers to explore the synthesis of novel macrocycles. The application of these macrocycles as inhibitors of MMP-2 and MMP-9 highlights their potential in the development of new therapeutic agents for the treatment of cancer and other diseases characterized by excessive tissue remodeling. Further exploration of the structure-activity relationships of these macrocycles will be crucial for optimizing their potency and selectivity.

References

- 1. Matrix Metalloproteases and Epithelial-to-Mesenchymal Transition: Implications for Carcinoma Metastasis - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. CN1225461C - Preparation method of 1,4,7,10,13-penta azacyclopentadecane - Google Patents [patents.google.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. royalsocietypublishing.org [royalsocietypublishing.org]

- 5. static1.squarespace.com [static1.squarespace.com]

- 6. Synthesis of polyazamacrocyclic compounds via modified Richman-Atkins cyclization of beta-trimethylsilylethanesulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Synthesis and Application of Metal Complexes with 2,6-Bis(bromomethyl)pyridine-Derived Ligands: A Guide for Researchers

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the synthesis of metal complexes featuring ligands derived from 2,6-bis(bromomethyl)pyridine. This versatile precursor enables access to a wide array of pincer and macrocyclic ligands, leading to metal complexes with significant applications in catalysis and medicinal chemistry.

Introduction

This compound is a key building block in coordination chemistry, offering a rigid pyridine (B92270) core and two reactive bromomethyl arms. This structure allows for the facile synthesis of a variety of tridentate "pincer" ligands by reaction with a range of nucleophiles, including amines, phosphines, N-heterocyclic carbenes (NHCs), and thiols. The resulting ligands, with donor sets such as NNN, PCP, CNC, and SCS, can chelate to a wide range of transition metals, yielding stable complexes with unique electronic and steric properties. These properties make them highly effective catalysts for organic transformations and promising candidates for therapeutic applications.

Applications in Homogeneous Catalysis

Metal complexes derived from this compound ligands have demonstrated remarkable efficacy as catalysts in a variety of organic reactions. Notably, palladium and nickel pincer complexes are highly active in cross-coupling reactions such as the Suzuki-Miyaura and Heck-Mizoroki reactions, which are fundamental for the formation of carbon-carbon bonds in the synthesis of pharmaceuticals and advanced materials.

Catalytic Performance Data